molecular formula C10H16ClNO B13467434 3-Methoxy-5-(propan-2-yl)aniline hydrochloride

3-Methoxy-5-(propan-2-yl)aniline hydrochloride

Cat. No.: B13467434
M. Wt: 201.69 g/mol
InChI Key: ZKUKGACJMHBZGW-UHFFFAOYSA-N
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Description

3-Methoxy-5-(propan-2-yl)aniline hydrochloride is an organic compound with the molecular formula C10H15NO·HCl. It is a derivative of aniline, featuring a methoxy group at the 3-position and an isopropyl group at the 5-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(propan-2-yl)aniline hydrochloride typically involves the alkylation of 3-methoxyaniline with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(propan-2-yl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Methoxy-5-(propan-2-yl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The methoxy and isopropyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-(propan-2-yloxy)aniline: This compound has a similar structure but features an isopropoxy group instead of an isopropyl group.

    3-Methoxy-N-(propan-2-yl)aniline: This compound lacks the hydrochloride salt form but shares the core structure.

Uniqueness

3-Methoxy-5-(propan-2-yl)aniline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly valuable in certain chemical and pharmaceutical applications.

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

3-methoxy-5-propan-2-ylaniline;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-7(2)8-4-9(11)6-10(5-8)12-3;/h4-7H,11H2,1-3H3;1H

InChI Key

ZKUKGACJMHBZGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)OC)N.Cl

Origin of Product

United States

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